5-(Bromomethyl)-2-(3-methylcyclobutyl)-1,3-oxazole
CAS No.:
Cat. No.: VC17736108
Molecular Formula: C9H12BrNO
Molecular Weight: 230.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12BrNO |
|---|---|
| Molecular Weight | 230.10 g/mol |
| IUPAC Name | 5-(bromomethyl)-2-(3-methylcyclobutyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C9H12BrNO/c1-6-2-7(3-6)9-11-5-8(4-10)12-9/h5-7H,2-4H2,1H3 |
| Standard InChI Key | IQCBKPFFYIJFHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC(C1)C2=NC=C(O2)CBr |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 5-(Bromomethyl)-2-(3-methylcyclobutyl)-1,3-oxazole combines a five-membered oxazole ring with two distinct substituents: a bromomethyl (-CHBr) group at position 5 and a 3-methylcyclobutyl group at position 2. The oxazole ring itself is a -deficient heterocycle, with nitrogen and oxygen atoms contributing to its electronic properties . The bromomethyl group introduces a reactive electrophilic site, enabling nucleophilic substitution reactions, while the 3-methylcyclobutyl substituent adds steric bulk and modulates lipophilicity.
Table 1: Comparative Structural Features of Bromomethyl-Substituted Oxazoles
The steric and electronic effects of the 3-methylcyclobutyl group distinguish this compound from simpler analogs, such as 2-(Bromomethyl)-5-methyl-1,3-oxazole , which lacks the cyclobutyl ring. This structural complexity may enhance binding specificity in biological systems or influence material properties in polymer applications.
Synthesis and Reaction Pathways
The synthesis of 5-(Bromomethyl)-2-(3-methylcyclobutyl)-1,3-oxazole primarily involves bromination of a preformed oxazole precursor. A widely reported method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of azobisisobutyronitrile (AIBN) as a radical initiator. The reaction is conducted in inert solvents such as carbon tetrachloride or chloroform under reflux conditions (60–80°C).
Key Synthetic Steps:
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Precursor Preparation: 2-(3-Methylcyclobutyl)-1,3-oxazole is synthesized via cyclization of appropriate acylated precursors or through transition-metal-catalyzed coupling reactions.
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Bromination: NBS and AIBN facilitate radical-mediated bromination at the methyl group of the oxazole precursor, yielding the bromomethyl derivative.
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Purification: The crude product is isolated via column chromatography or recrystallization, with yields typically ranging from 60% to 75%.
Table 2: Comparison of Oxazole Synthesis Methods
While the van Leusen reaction is a cornerstone for oxazole synthesis , its utility for bromomethyl-substituted derivatives is limited, necessitating alternative approaches like radical bromination.
Chemical Reactivity and Functionalization
The bromomethyl group in 5-(Bromomethyl)-2-(3-methylcyclobutyl)-1,3-oxazole serves as a versatile handle for further functionalization. Its electrophilic nature allows for nucleophilic substitution reactions with amines, thiols, and alkoxides, enabling the synthesis of derivatives with tailored properties. For example:
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Amine Substitution: Reaction with primary amines yields 5-(aminomethyl)-2-(3-methylcyclobutyl)-1,3-oxazole derivatives, which are potential pharmacophores.
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Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) can replace the bromine atom with aryl or heteroaryl groups, expanding structural diversity.
The 3-methylcyclobutyl group also influences reactivity by sterically shielding the oxazole ring, potentially slowing down undesired side reactions. Quantum mechanical calculations suggest that the cyclobutyl ring induces slight ring strain, which may enhance reactivity in certain contexts.
These findings suggest that 5-(Bromomethyl)-2-(3-methylcyclobutyl)-1,3-oxazole could be repurposed for antimicrobial or anticancer applications, though experimental validation is required.
Applications in Materials Science
Beyond medicinal chemistry, bromomethyl-substituted oxazoles have utility in materials science. Their ability to undergo polymerization or cross-linking reactions makes them valuable monomers for conductive polymers or photoresist materials. The cyclobutyl group’s rigidity may enhance thermal stability in polymer matrices, a property critical for high-performance materials.
Potential Use Cases:
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Organic Electronics: As electron-deficient heterocycles, oxazoles can serve as building blocks for n-type semiconductors.
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Covalent Organic Frameworks (COFs): Bromomethyl groups enable post-synthetic modification of COFs, introducing functional groups for gas storage or catalysis.
Future Research Directions
While preliminary data are promising, several knowledge gaps remain:
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In Vivo Toxicity: No studies have assessed the compound’s pharmacokinetics or safety profile.
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Target Identification: High-throughput screening is needed to identify protein targets and elucidate mechanisms of action.
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Synthetic Optimization: Improving bromination yields and developing enantioselective routes for chiral analogs could broaden applicability.
Collaborative efforts between synthetic chemists, biologists, and material scientists will be essential to unlock the full potential of this versatile compound.
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